molecular formula C24H18ClN3O B2595122 8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-04-7

8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2595122
CAS RN: 901267-04-7
M. Wt: 399.88
InChI Key: MWFGSDAPMVDVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as CMMPQ, is a chemical compound that belongs to the pyrazoloquinoline family. It has gained attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Microwave-Assisted Synthesis

Pyrazolo[3,4-b]quinolines, which are structurally similar to the specified compound, have been synthesized using microwave irradiation. This method significantly enhances the reaction rate and yields compared to conventional synthesis methods. For instance, 1,8-Naphthyridinyl pyrazolo[3,4-b]quinolines were synthesized from 2-hydrazino-3-(4-methoxyphenyl)-1,8-naphthyridine and 2-chloroquinoline-3-carbaldehydes, showcasing the utility of microwave-assisted synthesis in producing these compounds efficiently (Mogilaiah, Sudhakar, & Reddy, 2003).

Structural and Supramolecular Studies

Research on dihydrobenzopyrazoloquinolines, which are related to the compound , reveals insights into their structural and supramolecular properties. For example, molecules of certain dihydrobenzopyrazoloquinolines are linked into sheets by C-H...π(arene) hydrogen bonds, highlighting the role of substitution on the dimensionality of supramolecular aggregation in these compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Antimicrobial Evaluation

Quinoline derivatives, including pyrazoloquinolines, have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives showed moderate activities against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Pharmaceutical Intermediates

Octahydrobenzo[g]quinolines, which share a core structure with the specified compound, serve as important intermediates for pharmaceutically active compounds. An efficient large-scale synthesis method for such intermediates has been developed, demonstrating the relevance of these compounds in pharmaceutical manufacturing (Bänziger, Cercus, Stampfer, & Sunay, 2000).

"On Water" Synthesis Protocol

The L-proline-catalyzed synthesis of benzopyrazoloquinoline diones via a four-component sequential reaction showcases an environmentally friendly "on water" protocol. This method emphasizes high atom economy and the formation of complex molecules in a single operation, contributing to green chemistry practices (Rajesh, Bala, Perumal, & Menéndez, 2011).

properties

IUPAC Name

8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-7-17(25)13-20(22)24(21)28(27-23)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFGSDAPMVDVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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